![molecular formula C13H19Cl2N3 B2777433 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride CAS No. 1286273-00-4](/img/structure/B2777433.png)
2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3 and its molecular weight is 288.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
It is believed to interact with its target, dpp-4, and modulate its activity . This interaction could lead to changes in the regulation of glucose metabolism .
Biochemical Pathways
The biochemical pathways affected by this compound are related to glucose metabolism . By modulating the activity of DPP-4, it could potentially influence the insulin signaling pathway and other related metabolic pathways .
Result of Action
Given its target, it is likely that it could influence cellular processes related to glucose metabolism .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Biologische Aktivität
2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion and lower blood glucose levels. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C13H19Cl2N3
- Molecular Weight : 288.22 g/mol
- Purity : Typically ≥ 95% .
The primary mechanism of action for this compound involves its interaction with DPP-4. By inhibiting this enzyme, the compound modulates glucose metabolism and enhances the incretin effect, which leads to increased insulin secretion in response to meals .
Biochemical Pathways Affected
The inhibition of DPP-4 by this compound influences several biochemical pathways:
- Glucose Metabolism : Enhances insulin sensitivity and reduces glucagon secretion.
- Cellular Processes : Affects pathways related to cell proliferation and apoptosis, particularly in cancer cells .
Efficacy in Diabetes Management
Research indicates that compounds similar to this compound exhibit significant antihyperglycemic effects. For instance, studies have shown that DPP-4 inhibitors can lead to improved glycemic control in diabetic models .
Antiviral Properties
Recent investigations have also explored the antiviral potential of related compounds against Zika virus (ZIKV). In vitro studies demonstrated that certain analogs exhibited a cytopathic effect reduction against ZIKV at micromolar concentrations, suggesting a broader application for this class of compounds beyond diabetes management .
Case Studies
- Anticancer Activity : A derivative based on the structure of 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile was evaluated for its antiproliferative effects against various cancer cell lines. Results indicated potent activity with IC50 values significantly lower than those of existing treatments, indicating potential for development as an anticancer agent .
- Combination Therapies : The compound has been investigated in combination with other therapeutic agents for enhanced efficacy in treating metabolic diseases such as type 2 diabetes and obesity. Studies suggest that combination therapies may yield superior outcomes compared to monotherapy .
Comparative Analysis with Similar Compounds
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound serves as a precursor in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.
Anticancer Research
Recent studies indicate that 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride exhibits significant anticancer properties against various cancer types, including prostate, breast, lung, and bladder cancers. The compound has been shown to inhibit lysine-specific demethylase-1 (LSD-1), which is involved in cancer progression.
Case Studies
- In Vitro Studies : The compound demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potent activity against prostate and breast cancer cells.
- Animal Models : In vivo studies using mouse models revealed that administration of the compound led to reduced tumor size and improved survival rates compared to control groups.
Antiviral Activity
Recent investigations have highlighted the potential antiviral effects of this compound against viruses such as Zika and Hepatitis C. For instance, it has been identified as an effective inhibitor of Zika virus replication in cell culture assays .
The biological activity of this compound is noteworthy:
- Anticancer Properties : It shows inhibition of key enzymes involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, warranting further investigation.
Eigenschaften
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-9-11-3-1-2-4-12(11)10-16-7-5-13(15)6-8-16;;/h1-4,13H,5-8,10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDGNGCFWKOQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.